molecular formula C16H14FNO B224036 4-Fluorophenyl 2-methylindolinyl ketone

4-Fluorophenyl 2-methylindolinyl ketone

Cat. No.: B224036
M. Wt: 255.29 g/mol
InChI Key: VJMGAJVAHFVIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl 2-methylindolinyl ketone is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-methylindolinyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-methyl-2,3-dihydro-1H-indole with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-methylindolinyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluorophenyl 2-methylindolinyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-methylindolinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzoic acid: Shares the 4-fluorobenzoyl group but lacks the indole moiety.

    1-methyl-1H-indole: Contains the indole structure but lacks the 4-fluorobenzoyl group.

Uniqueness

4-Fluorophenyl 2-methylindolinyl ketone is unique due to the combination of the indole and 4-fluorobenzoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14FNO

Molecular Weight

255.29 g/mol

IUPAC Name

(4-fluorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C16H14FNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3

InChI Key

VJMGAJVAHFVIMF-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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